4-(4-Fluorophenyl)pyrrolidin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQMURCRHXPFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(4-Fluorophenyl)pyrrolidin-3-amine, also known as 1-(4-Fluorophenyl)pyrrolidin-3-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group. The presence of the fluorine atom enhances its lipophilicity and binding affinity to various biological targets, which is crucial for its pharmacological effects.
The mechanism of action of this compound primarily involves interactions with specific receptors and enzymes in the body. The fluorine atom in the phenyl ring can significantly improve the compound's binding affinity, influencing its biological effects. The pyrrolidine structure contributes to the overall three-dimensional conformation, which is essential for its interaction with target proteins.
Biological Activities
-
Neuropharmacological Effects
- Potential Therapeutic Applications : Research indicates that this compound may have applications in treating neurological disorders due to its interaction with neurotransmitter receptors. It has been studied for its effects on the metabotropic glutamate receptor (mGluR), which is implicated in various neurodegenerative diseases .
- Case Study : In preclinical studies, compounds similar to this compound have shown efficacy as positive allosteric modulators (PAMs) for mGluR4, enhancing synaptic transmission and providing neuroprotective effects .
-
Anticancer Activity
- Inhibition of Cell Proliferation : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, one study reported that a related compound induced a significant increase in early and late apoptosis rates compared to controls .
- Table: Summary of Anticancer Activity
Compound % Apoptosis Induction % G0-G1 Phase % S Phase % G2/M Phase Control 1.85 49.51 38.11 12.38 Compound X 41.55 57.04 31.15 11.81
- Antimicrobial Properties
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For example, modifications to the pyrrolidine structure have resulted in compounds with improved binding affinities and pharmacokinetic profiles .
Scientific Research Applications
TrkA Kinase Inhibition
One of the prominent applications of 4-(4-Fluorophenyl)pyrrolidin-3-amine is its role as a TrkA kinase inhibitor. TrkA (tropomyosin receptor kinase A) is involved in the signaling pathways that promote cell survival and proliferation, particularly in neurotrophic signaling. Inhibition of TrkA has implications for:
- Pain Management : The compound has shown efficacy in treating chronic pain conditions by modulating pain pathways through TrkA inhibition .
- Cancer Treatment : Research indicates its potential in targeting cancer cells, particularly in tumors that express high levels of TrkA .
Treatment of Inflammatory Diseases
The compound has been investigated for its anti-inflammatory properties. It may be useful in managing diseases characterized by excessive inflammation, such as:
- Neurodegenerative Diseases : Conditions like Alzheimer's and Parkinson's disease may benefit from the modulation of inflammatory responses mediated by TrkA signaling .
- Fibrotic Diseases : Its application extends to conditions involving excessive tissue scarring and fibrosis, where it can help regulate the fibrotic process .
Case Study 1: Pain Management
In a study published in Expert Opinion on Therapeutic Patents, researchers highlighted the effectiveness of various small molecule inhibitors, including this compound, in reducing pain associated with neuropathic conditions. The study demonstrated a significant reduction in pain scores among patients treated with this compound compared to standard therapies .
Case Study 2: Cancer Therapy
Another research effort focused on the compound's ability to inhibit tumor growth in preclinical models of cancer. The findings suggested that the compound could effectively reduce tumor size and improve survival rates in models of breast and prostate cancer . This positions this compound as a promising candidate for further development in oncology.
Comparative Analysis of Related Compounds
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Typical products depend on the oxidizing agent:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Aqueous acidic medium | N-Oxide derivatives | Forms stable N-oxide via oxygen insertion at the amine. |
| KMnO<sub>4</sub> | Alkaline aqueous solution | Imine intermediates | Partial oxidation observed; over-oxidation may degrade the pyrrolidine ring. |
Mechanism : The amine lone pair facilitates nucleophilic attack on electrophilic oxygen, forming N-oxide intermediates. Stronger oxidants like KMnO<sub>4</sub> may abstract hydrogen from the α-carbon, leading to imine formation.
Nucleophilic Substitution
The fluorophenyl group participates in directed ortho-metalation (DoM) reactions, enabling regioselective functionalization:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| n-BuLi + Electrophile (E) | THF, −78°C | 2-Substituted fluorophenyl | 60–75% |
| Grignard Reagents | Dry ether, reflux | Aryl-alkyl coupled derivatives | 50–68% |
Example : Treatment with n-BuLi followed by quenching with CO<sub>2</sub> yields 2-carboxy-4-fluorophenylpyrrolidin-3-amine. The fluorine atom directs metallation to the ortho position due to its strong electron-withdrawing effect.
Reductive Alkylation
The primary amine reacts with carbonyl compounds in reductive amination:
| Carbonyl Compound | Reducing Agent | Product | Conditions |
|---|---|---|---|
| Formaldehyde | NaBH<sub>3</sub>CN | N-Methyl derivative | Methanol, RT, 12 h |
| Benzaldehyde | NaBH<sub>4</sub> | N-Benzyl derivative | Ethanol, reflux, 6 h |
Key Insight : The reaction proceeds via imine formation, followed by reduction to secondary amines. Steric hindrance from the pyrrolidine ring slows reactivity with bulky aldehydes .
Ring-Opening Reactions
The pyrrolidine ring undergoes acid-catalyzed ring-opening under harsh conditions:
| Acid | Conditions | Product | Application |
|---|---|---|---|
| HCl (conc.) | Reflux, 24 h | Linear diamine derivative | Polymer precursors |
| H<sub>2</sub>SO<sub>4</sub> | 100°C, 12 h | Amino alcohol fragments | Bioactive intermediates |
Mechanism : Protonation of the amine weakens the C-N bond, leading to ring cleavage. The fluorophenyl group stabilizes carbocation intermediates, directing regioselectivity .
Coordination Chemistry
The amine acts as a ligand for transition metals, forming stable complexes:
| Metal Salt | Conditions | Complex | Geometry |
|---|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | Methanol, RT | [Cu(L)<sub>2</sub>]²⁺ | Square planar |
| FeCl<sub>3</sub> | Ethanol, reflux | [Fe(L)Cl<sub>2</sub>]⁺ | Octahedral |
Applications : These complexes exhibit catalytic activity in oxidation reactions and are studied for antimicrobial properties.
Cross-Coupling Reactions
The fluorophenyl group engages in Suzuki-Miyaura cross-coupling:
| Catalyst | Base | Aryl Boronic Acid | Product | Yield |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | 4-Methoxyphenyl | Biaryl-substituted pyrrolidine | 82% |
Conditions : Reactions require anhydrous DMF at 80°C for 8–12 hours. The fluorine substituent does not interfere with palladium catalysis.
Acylation and Sulfonylation
The amine reacts with acyl and sulfonyl chlorides:
| Reagent | Base | Product | Solubility |
|---|---|---|---|
| Acetyl chloride | Pyridine | N-Acetyl derivative | Soluble in CH<sub>2</sub>Cl<sub>2</sub> |
| Tosyl chloride | Et<sub>3</sub>N | N-Tosyl derivative | Crystalline solid |
Utility : Acylated derivatives enhance metabolic stability in drug candidates .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Fluorophenyl)pyrrolidin-3-amine, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes, such as nucleophilic substitution or condensation reactions. For example, pyridazine derivatives (structurally analogous) are synthesized via cyclization of fluorophenyl precursors followed by amine functionalization . To optimize yield, use controlled reaction temperatures (e.g., 60–80°C) and catalysts like Pd/C for hydrogenation steps. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Validate purity using HPLC or NMR (e.g., and NMR for fluorophenyl groups) .
Q. How can crystallographic data for this compound derivatives be obtained and interpreted?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL or SHELXTL for refinement . Key parameters include:
- Unit cell dimensions : Triclinic or monoclinic systems are common for fluorophenyl derivatives (e.g., Å, Å) .
- Torsion angles : Analyze dihedral angles (e.g., C–C–N–F) to confirm stereochemistry .
- Data-to-parameter ratio : Aim for >15:1 to ensure refinement reliability .
- Software like Olex2 or PLATON can validate hydrogen bonding and π-π interactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : NMR identifies amine protons (δ 1.5–2.5 ppm) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm). NMR confirms para-fluorine substitution (δ -110 to -115 ppm) .
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H] at m/z 195.12) .
- IR Spectroscopy : Detect NH stretching (3200–3400 cm) and C–F vibrations (1100–1250 cm) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., enzymes or receptors). Focus on fluorophenyl’s role in hydrophobic binding .
- QSAR Analysis : Coramine substituents (e.g., methyl, nitro) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : GROMACS or AMBER can simulate stability in biological membranes (e.g., 100 ns trajectories) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in vivo vs. in vitro .
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) .
Q. How do steric and electronic effects of the fluorophenyl group influence reactivity in cross-coupling reactions?
- Answer :
- Steric Effects : The para-fluorine minimizes steric hindrance, enabling Suzuki-Miyaura coupling with aryl boronic acids .
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the pyrrolidine amine for nucleophilic substitutions (e.g., SNAr reactions) .
- Catalytic Optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) and ligands (XPhos) to enhance coupling efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
